

Spectroscopic analysis of Trigoxyphin A using NMR and mass spectrometry

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Compound of Interest		
Compound Name:	Trigoxyphin A	
Cat. No.:	B1504111	Get Quote

Disclaimer

Please be advised that "**Trigoxyphin A**" is a fictional compound. The following application notes, protocols, and data are presented as a hypothetical example to demonstrate the process of spectroscopic analysis for structural elucidation of a novel natural product. The data has been generated to be representative of a plausible organic molecule and is for illustrative purposes only.

Application Note: Structural Elucidation of Trigoxyphin A, a Novel Alkaloid, using NMR and High-Resolution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trigoxyphin A is a novel alkaloid isolated from the methanolic extract of the Amazonian plant Trigonia toxicaria. Preliminary in-vitro assays have indicated its potential as a potent inhibitor of the NF-κB signaling pathway, suggesting its promise as a lead compound for anti-inflammatory drug development. The definitive structural characterization of this previously unknown molecule is essential for further pharmacological studies and synthesis efforts. This document outlines the integrated spectroscopic approach, employing 1D and 2D Nuclear Magnetic



Resonance (NMR) and Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry, used to elucidate the complete chemical structure of **Trigoxyphin A**.

Results and Discussion

High-resolution mass spectrometry (HRMS) established the molecular formula of **Trigoxyphin A** as C₁₇H₁₈N₂O₄. The comprehensive analysis of ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments including COSY, HSQC, and HMBC, enabled the unambiguous assignment of all proton and carbon signals. The HMBC correlations were particularly crucial in connecting the distinct spin systems identified by COSY, leading to the final planar structure. The relative stereochemistry was subsequently confirmed through NOESY experiments. The combined data conclusively identified **Trigoxyphin A** as a previously uncharacterized beta-carboline alkaloid derivative.

Spectroscopic Data

Table 1: Mass Spectrometry Data for Trigoxyphin A

Parameter	Value
Ionization Mode	ESI+
Molecular Formula	C1 H18N2O4
Calculated Exact Mass	314.1267
Measured m/z [M+H]+	314.1271
Key Fragments (m/z)	283.10, 255.09, 196.07

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Trigoxyphin A (500 MHz, CDCl₃)



Position	δC (ppm)	δΗ (ppm), Multiplicity (J in Hz)
1	138.5	-
3	111.2	7.55, s
4	128.9	-
4a	127.6	-
4b	108.1	-
5	121.5	7.98, d (7.8)
6	120.1	7.25, t (7.5)
7	129.8	7.45, t (7.6)
8	112.9	7.60, d (8.0)
9	140.2	9.50, br s (NH)
1'	55.4	4.85, t (6.5)
2'	29.8	2.10, m
3'	68.2	3.90, t (6.2)
4'	172.1	-
1"	135.4	-
2"/6"	130.5	7.80, d (8.5)
3"/5"	115.2	6.95, d (8.5)
4"	160.3	-
OMe-4"	55.8	3.85, s

Experimental Protocols Sample Preparation



A 5 mg sample of purified **Trigoxyphin A**, isolated via semi-preparative HPLC, was dissolved in 0.6 mL of deuterated chloroform (CDCl $_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm high-precision NMR tube for analysis. For mass spectrometry, a 1 mg/mL stock solution was prepared in methanol, which was further diluted to 10 μ g/mL with 50:50 acetonitrile/water containing 0.1% formic acid.

Mass Spectrometry Protocol

Instrument: Agilent 6545 Q-TOF LC/MS

Ion Source: Dual AJS ESI

Polarity: Positive

Scan Range: 100-1000 m/z

Capillary Voltage: 3500 V

Nozzle Voltage: 500 V

Gas Temperature: 325 °C

Drying Gas Flow: 8 L/min

Nebulizer Pressure: 35 psig

• Sheath Gas Temperature: 350 °C

Sheath Gas Flow: 11 L/min

Fragmentor Voltage: 175 V

Data Acquisition: Acquired in centroid mode.

NMR Spectroscopy Protocol

• Instrument: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

Solvent: CDCl₃



• Temperature: 298 K

¹H NMR:

Pulse Program: zg30

Spectral Width: 16 ppm

Acquisition Time: 3.28 s

Relaxation Delay: 2.0 s

Number of Scans: 16

13C NMR:

Pulse Program: zgpg30

Spectral Width: 240 ppm

Acquisition Time: 1.09 s

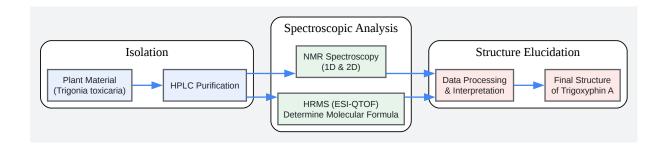
Relaxation Delay: 2.0 s

Number of Scans: 1024

 2D NMR (COSY, HSQC, HMBC): Standard Bruker pulse programs (cosygpqf, hsqcedetgpsisp2.2, hmbcgpndqf) were used with default parameters, optimized for a compound of approximately 300-350 Da.

Visualizations

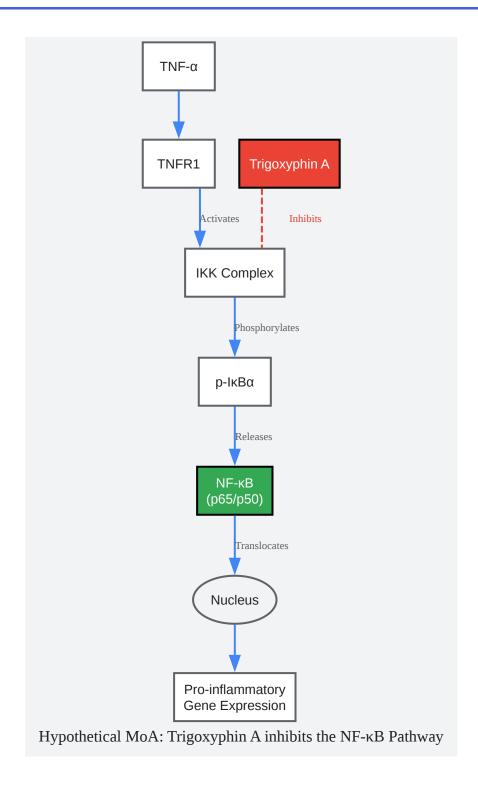




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Caption: Experimental workflow for the isolation and structural elucidation of **Trigoxyphin A**.





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